molecular formula C21H16BrN5O2S B11674372 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B11674372
M. Wt: 482.4 g/mol
InChI Key: SDYUQAJKHBLBRR-YDZHTSKRSA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromophenyl group, and a furan-2-ylmethylidene moiety

Preparation Methods

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This is achieved by reacting 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable reagent to form the triazole ring.

    Introduction of the sulfanyl group: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the hydrazide: The intermediate compound is then reacted with furan-2-carbaldehyde to form the final product, 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide.

Chemical Reactions Analysis

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the hydrazide group to the corresponding amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, providing insights into the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the bromophenyl group allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can be compared with other triazole derivatives, such as:

    2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but with a hydroxyphenyl group instead of a furan-2-ylmethylidene moiety. It may exhibit different biological activities due to the presence of the hydroxy group.

    2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide: Another similar compound with a hydroxyphenyl group, which may also have different properties and applications.

    N’-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide: This compound has a different substituent on the triazole ring, which can affect its reactivity and biological activity.

The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16BrN5O2S

Molecular Weight

482.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H16BrN5O2S/c22-16-10-8-15(9-11-16)20-25-26-21(27(20)17-5-2-1-3-6-17)30-14-19(28)24-23-13-18-7-4-12-29-18/h1-13H,14H2,(H,24,28)/b23-13+

InChI Key

SDYUQAJKHBLBRR-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CO3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CO3)C4=CC=C(C=C4)Br

Origin of Product

United States

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